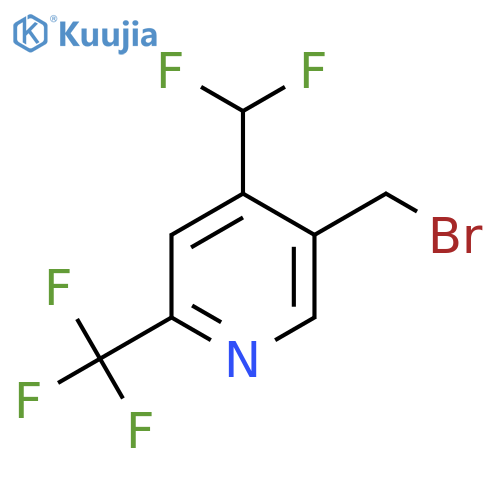Cas no 1805935-79-8 (5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)

1805935-79-8 structure
商品名:5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine
CAS番号:1805935-79-8
MF:C8H5BrF5N
メガワット:290.028018712997
CID:4811881
5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H5BrF5N/c9-2-4-3-15-6(8(12,13)14)1-5(4)7(10)11/h1,3,7H,2H2
- InChIKey: RANPRCPRHHDRBY-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CN=C(C(F)(F)F)C=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 208
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3
5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029075504-500mg |
5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1805935-79-8 | 97% | 500mg |
$863.90 | 2022-04-01 | |
| Alichem | A029075504-250mg |
5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1805935-79-8 | 97% | 250mg |
$494.40 | 2022-04-01 | |
| Alichem | A029075504-1g |
5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1805935-79-8 | 97% | 1g |
$1,549.60 | 2022-04-01 |
5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 関連文献
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
1805935-79-8 (5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine) 関連製品
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
